

Application Note: Strategic Synthesis of N-Denitroso-N'-nitroso Lomustine Reference Standards

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Compound of Interest

Compound Name: *N-Denitroso-N'-nitroso Lomustine*

CAS No.: 54749-91-6

Cat. No.: B125499

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Executive Summary & Chemical Context

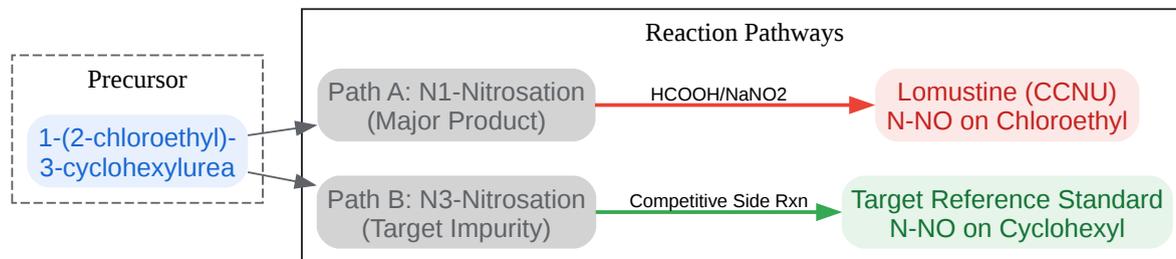
Target Molecule: 1-(2-chloroethyl)-3-cyclohexyl-3-nitrosourea CAS Number: 54749-91-6 Role: Regioisomer impurity of Lomustine (CCNU).[1] Regulatory Significance: ICH Q3A/B guidelines require the identification and qualification of impurities exceeding threshold limits. Due to the genotoxic nature of nitrosoureas, precise reference standards are mandatory for accurate quantification in drug substances.

Structural Divergence

The synthesis of Lomustine involves the nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea.[1] Due to the presence of two nucleophilic nitrogen atoms, two regioisomers are possible.[1]

- Lomustine (API): Nitrosation occurs at N1 (adjacent to the chloroethyl group).
- Target Impurity: Nitrosation occurs at N3 (adjacent to the cyclohexyl group).

Standard industrial synthesis utilizes formic acid to direct nitrosation to the N1 position. However, the N3 isomer forms as a competitive byproduct (typically 5–15%).[1] This protocol leverages a non-selective nitrosation strategy followed by Preparative HPLC to isolate the high-purity reference standard.[1]



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Figure 1: Divergent nitrosation pathways of the urea precursor.[1] Path B is the target for this protocol.

Synthesis Protocol: Precursor & Nitrosation[1]

Phase A: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea

If the urea precursor is not commercially available, it must be synthesized first.[1] This urea is stable and safe relative to the nitrosourea.

Reagents:

- Cyclohexyl isocyanate (1.0 eq)[1]
- 2-Chloroethylamine hydrochloride (1.1 eq)[1]
- Triethylamine (1.2 eq)[1]
- Dichloromethane (DCM) (Solvent)[1]

Procedure:

- Dissolve 2-chloroethylamine HCl in DCM at 0°C.
- Add Triethylamine dropwise to liberate the free amine.

- Add Cyclohexyl isocyanate dropwise, maintaining temperature < 10°C.
- Stir at room temperature for 4 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show consumption of isocyanate.[1][2]
- Wash reaction mixture with water (2x) and brine (1x).
- Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
- Recrystallization: Purify using Ethanol/Water to obtain white crystalline solid.[1]
 - Checkpoint: Confirm structure by NMR (Urea protons at ~6.0 ppm).[1]

Phase B: Non-Selective Nitrosation (Targeting the Mixture)

To generate the reference standard, we modify the standard Lomustine synthesis to reduce regioselectivity, thereby increasing the yield of the target N3 isomer.

Reagents:

- 1-(2-chloroethyl)-3-cyclohexylurea (5.0 g, 24.4 mmol)[1]
- Sodium Nitrite (NaNO₂) (3.4 g, 49.0 mmol, 2.0 eq)[1]
- Formic Acid (98%) (20 mL) or HCl (3M)[1]
- Water (Ice cold)[1]

Experimental Workflow:

- Dissolution: Dissolve the Urea (5.0 g) in Formic Acid (20 mL) in a round-bottom flask. Cool to 0–5°C in an ice bath.
 - Note: Formic acid is standard for Lomustine.[1] To enhance the impurity ratio, one may substitute with Acetic Acid/HCl mixtures, but Formic Acid yields a sufficient quantity (approx. 10-15%) of the impurity for isolation.[1]

- Nitrosation: Add solid NaNO₂ in small portions over 30 minutes.
 - Caution: Evolution of brown NO_x fumes.[1] Perform in a fume hood.
- Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 10°C for 1 hour.
- Quench: Pour the reaction mixture slowly into 100 mL of ice water with vigorous stirring. A yellow/orange precipitate (mixture of isomers) will form.[1]
- Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).
- Work-up: Wash the combined organic phases with cold saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate under vacuum at < 25°C.
 - Critical Safety: Nitrosoureas are thermally unstable.[1] Do not heat above 30°C.
- Crude Yield: Expect ~5.5 g of yellow semi-solid. This contains ~85% Lomustine and ~15% Target Impurity.[1]

Isolation Protocol: Preparative HPLC

This is the self-validating step.[1] Relying on chemical synthesis alone for regiochemical purity is risky.[1] Chromatographic separation ensures the reference standard is >99% pure.

System: Preparative HPLC with UV detection (230 nm). Stationary Phase: C18 (ODS), 10 μm, 250 x 20 mm.[1] Mobile Phase:

- Solvent A: Water (0.1% Formic Acid)[1][3][4]
- Solvent B: Acetonitrile (ACN)[1]

Gradient Strategy: The N3-nitroso isomer (Target) is generally less lipophilic or elutes slightly differently than Lomustine due to the change in hydrogen bonding capability (Lomustine has an exposed NH on the cyclohexyl side).

Time (min)	% Solvent B (ACN)	Flow Rate (mL/min)	Action
0.0	40	15	Equilibration
2.0	40	15	Injection
25.0	70	15	Linear Gradient
30.0	90	15	Wash
31.0	40	15	Re-equilibration

Fraction Collection Logic:

- Inject a small analytical load first to determine retention times (Rt).[1]
 - Typical Rt: Target Impurity elutes before or close to Lomustine.[1][2]
- Collect fractions corresponding to the minor peak (Target).[1]
- Lyophilization: Do not use rotary evaporation at high heat. Freeze-dry the fractions to obtain the pure yellow powder.

Analytical Characterization & Validation

To certify the material as a Reference Standard, you must prove the position of the Nitroso group.

Nuclear Magnetic Resonance (NMR) Diagnosis

The position of the Nitroso group dramatically affects the chemical shift of the adjacent protons (Alpha-effect).

Proton Environment	Lomustine (N1-NO)	Target Impurity (N3-NO)	Diagnostic Logic
N-CH ₂ (Chloroethyl)	~ 4.15 ppm (t)	~ 3.60 ppm (q)	In Lomustine, this CH ₂ is adjacent to N-NO (Deshielded).[1] In Impurity, it is adjacent to NH (Shielded).[1]
N-H (Amide)	~ 7.2 ppm (d)	~ 6.5 ppm (t)	Lomustine: NH is on Cyclohexyl side (Doublet).[1] Impurity: NH is on Chloroethyl side (Triplet).[1]
H-1' (Cyclohexyl)	~ 3.70 ppm (m)	~ 4.50 ppm (m)	In Impurity, the Cyclohexyl CH is adjacent to N-NO (Deshielded).[1]

Validation Criterion: The presence of a triplet NH signal and the upfield shift of the N-CH₂ protons confirms the N3-nitroso structure.

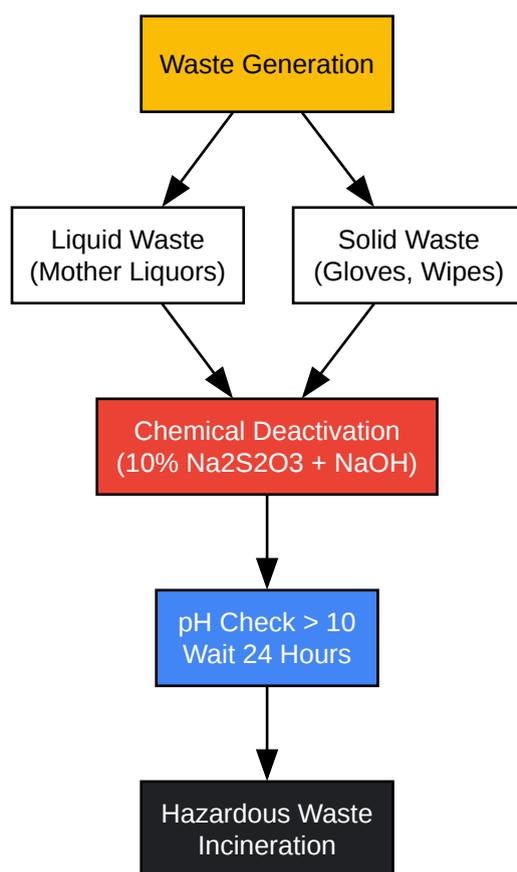
Mass Spectrometry (LC-MS)[1][4]

- Technique: ESI+ or APCI.[1]
- Molecular Ion: [M+H]⁺ = 234.1 m/z (Same for both isomers).[1]
- Fragmentation:
 - Lomustine tends to lose the N-nitroso-chloroethyl moiety.[1]
 - Target Impurity fragmentation pattern will differ in abundance of the cyclohexyl-isocyanate ion.

Safety & Handling (High Potency)

Hazard Class: Carcinogen, Mutagen, Alkylating Agent.[1]

- Containment: All weighing and dissolution must occur within a Glovebox or Class II Biological Safety Cabinet.[1]
- Deactivation: All glassware and spills must be treated with 5% NaOH or 10% Sodium Thiosulfate solution for 24 hours before disposal.[1] This destroys the N-nitroso functionality. [1]
- PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P3/N99) if not in a glovebox.[1]



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Figure 2: Mandatory waste deactivation workflow for Nitrosoareas.

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